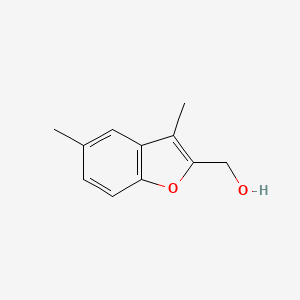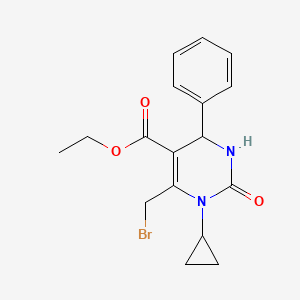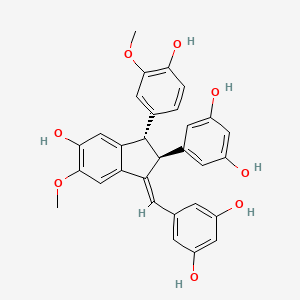
GnemontaninD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GnemontaninD is a naturally occurring compound found in certain plant species. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninD typically involves the use of organic solvents and catalysts. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: GnemontaninD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
GnemontaninD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and dietary supplements due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of GnemontaninD involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound can also scavenge free radicals, thereby exerting its antioxidant effects. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Possesses neuroprotective and antidiabetic properties.
GnemontaninD stands out due to its unique chemical structure and the specific biological pathways it influences, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C30H26O8 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
5-[(E)-[(2S,3S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dihydroinden-1-ylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-37-27-10-16(3-4-25(27)35)29-24-13-26(36)28(38-2)14-22(24)23(7-15-5-18(31)11-19(32)6-15)30(29)17-8-20(33)12-21(34)9-17/h3-14,29-36H,1-2H3/b23-7-/t29-,30-/m0/s1 |
Clé InChI |
LZNCHUKBNFBBSN-KDZNPHPISA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC(=CC(=C3)O)O)/C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
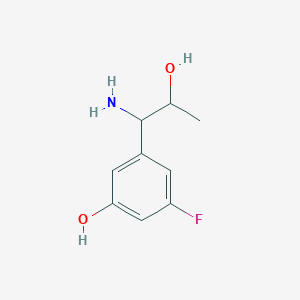

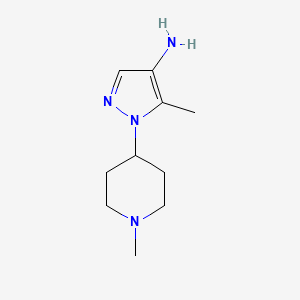
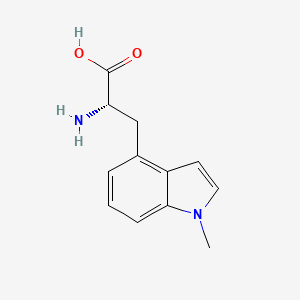
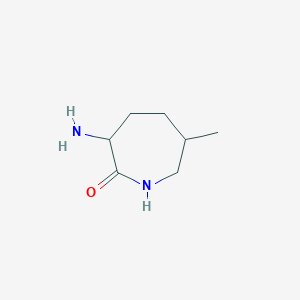
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
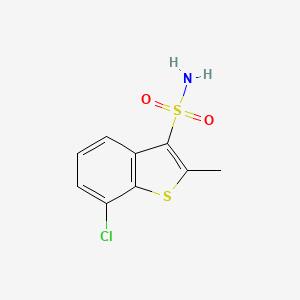

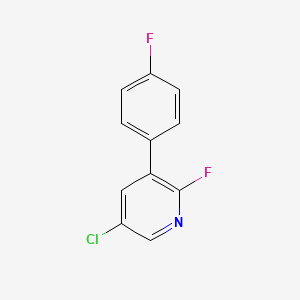
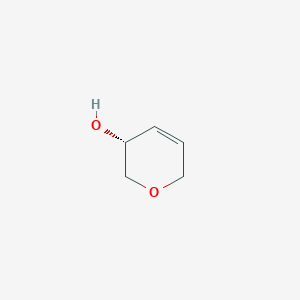
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)
